Dezocine monohydrobromide

Description

Properties

CAS No. |

57236-36-9 |

|---|---|

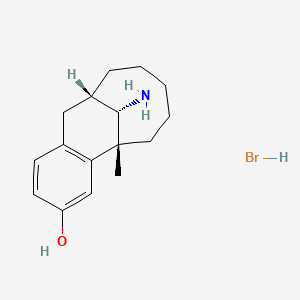

Molecular Formula |

C16H24BrNO |

Molecular Weight |

326.278 |

IUPAC Name |

(1R,9S,15S)-15-amino-1-methyltricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trien-4-ol;hydrobromide |

InChI |

InChI=1S/C16H23NO.BrH/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16;/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3;1H/t12-,15-,16+;/m0./s1 |

InChI Key |

HLYQVVMHTCPUKR-VEVZXVCZSA-N |

SMILES |

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O.Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DEZOCINE; Dalgan; Wy-16225; Wy 16225; Wy16225; CHEMBL1685; Dezocina; Dezocinum; Dezocine hydrobromide, Dezocine monohydrobromide; MCV 4206; NIH 8834; UM 972. |

Origin of Product |

United States |

Scientific Research Applications

Pain Management

Dezocine is primarily used for:

- Postoperative Pain Relief : Administered intravenously or intramuscularly, it is effective in alleviating pain after surgeries, including laparoscopic procedures. Studies indicate that it may provide comparable or superior analgesia to morphine and fentanyl with fewer side effects .

- Cancer Pain Management : It is utilized in managing pain in cancer patients, offering a favorable safety profile relative to full agonist opioids .

Potential Antidepressant Effects

Recent research has highlighted dezocine's antidepressant-like effects in animal models. Clinical trials suggest that it may reduce depressive symptoms when combined with other analgesics during postoperative care. A notable case report indicated substantial improvement in treatment-resistant depression following a single dose of dezocine .

Antitumor Effects

Studies have begun to explore dezocine's potential antitumor effects in specific cancer cell lines. Preliminary findings suggest that dezocine may influence cellular proliferation pathways, indicating possible applications beyond pain management.

Combination Therapies

Research indicates that combining dezocine with other opioids, such as morphine, may enhance analgesic effects without significantly increasing adverse effects. This combination therapy approach could be particularly beneficial for patients with complex pain management needs .

Data Table: Pharmacological Profile of Dezocine Monohydrobromide

| Property | Value |

|---|---|

| Chemical Structure | C16H23BrN2O |

| Binding Affinity | High for μ-opioid receptor |

| Administration Route | Intravenous, Intramuscular |

| Analgesic Potency | 5x more potent than pethidine |

| Side Effects | Respiratory depression (ceiling effect) |

| Non-addictive | Yes |

Case Studies and Clinical Trials

- Postoperative Analgesia :

- Treatment-Resistant Depression :

Comparison with Similar Compounds

Pharmacological Mechanism

Dezocine exhibits high affinity for μ-opioid receptors (Ki = 1.46 nM) and lower affinity for κ- (Ki = 22.01 nM) and δ-opioid receptors (Ki = 398.6 nM) . In functional assays, it demonstrates partial agonist activity at μ and κ receptors, achieving 45.8% and 33.6% of the maximal stimulation by DAMGO (μ agonist) and U50,488H (κ agonist), respectively .

Stability and Formulation

Dezocine remains stable in 0.9% sodium chloride solutions for patient-controlled analgesia (PCA), with validated HPLC methods showing <10% degradation under stress conditions (acid, base, oxidation) .

Comparison with Similar Compounds

Morphine

Dezocine matches morphine’s analgesic efficacy at 2–6 hours post-surgery but outperforms it in early pain relief (0–1 h) . Its partial μ agonism reduces respiratory depression risk, a key advantage in vulnerable patients .

Wy-16,225

Wy-16,225, an older opioid, shows greater analgesic potency than morphine but lower antagonist activity than nalorphine .

Structural Analogs (Benzodithiazine Derivatives)

synthesizes dezocine-related benzodithiazines with varied substituents:

- Compound 10 : Bromo-methoxy substitution (mp 311–312°C; IR νmax 1610 cm⁻¹ for C=N).

- Compound 11 : Bromo-chloro substitution (mp 337–338°C; 1H-NMR δ 8.47 ppm for N=CH).

- Compound 12 : Pyrrole substitution (mp 245–246°C; 13C-NMR δ 164.40 ppm for C=N).

These analogs exhibit distinct spectral and melting properties, suggesting altered receptor interactions or metabolic stability. However, pharmacological data are absent, limiting direct comparisons.

Nalbuphine and Buprenorphine

- Nalbuphine : A κ agonist/μ antagonist with similar dual activity to dezocine. Both reduce μ-mediated side effects, but nalbuphine’s κ agonism may increase dysphoria .

- Buprenorphine: High μ affinity (Ki < 1 nM) with a ceiling effect for respiratory depression. Dezocine’s lower μ affinity may offer a wider therapeutic window in acute pain .

Non-Opioid Comparators: Esketamine

Esketamine, an NMDA antagonist, is increasingly used for postoperative pain. Unlike dezocine, it lacks opioid-related side effects (e.g., constipation) but carries risks of hallucinations and hypertension .

Key Research Findings and Data Tables

Table 1: Receptor Binding and Functional Activity

Table 2: Clinical Efficacy in Postoperative Pain

| Outcome (0–6 h) | Dezocine vs. Placebo (RR) | Dezocine vs. Morphine (RR) |

|---|---|---|

| ≥50% Pain Relief | 1.8 (95% CI: 1.4–2.3) | 1.1 (95% CI: 0.9–1.3) |

| Patient Satisfaction | 2.1 (95% CI: 1.6–2.8) | 1.0 (95% CI: 0.8–1.2) |

Preparation Methods

Condensation and Cyclization

The initial step involves the condensation of 4 with 1,5-dibromopentane using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as a base. This reaction yields 1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone, which undergoes intramolecular cyclization under basic conditions to form 5-methyl-3-methoxy-5,6,7,8,9,10,11,12-octahydro-5,11-methanobenzocyclodecen-13-one (5 ).

Critical Parameters:

Oxime Formation and Reduction

Compound 5 is treated with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol to form the oxime derivative (6 ). Subsequent catalytic hydrogenation using Raney Nickel at 40–60 psi H2 pressure reduces the oxime to a mixture of diastereomeric amines (7a and 7b ) in a 5:95 ratio.

Optimization Insight:

Resolution and Salt Formation

The diastereomeric mixture is resolved via kinetic crystallization of the d-tartaric acid salts, yielding enantiomerically pure (−)-dezocine (8 ). Finally, treatment with hydrobromic acid (HBr) in aqueous methanol produces this compound.

Challenges:

Improved Industrial Methods from Patents

Recent Chinese patents (e.g., CN102503840B) have addressed inefficiencies in the original synthesis, focusing on purification and yield enhancement.

Solvent Optimization for Intermediate Purification

Patent CN102503840B highlights the use of ethyl acetate and cold water for liquid-liquid extraction to isolate intermediates. For example, the aqueous phase from the cyclization step is washed with ethyl acetate (13.82 L) to remove unreacted starting materials, improving purity to >98%.

Key Data:

| Step | Solvent Ratio (Ethyl Acetate:Water) | Purity (%) |

|---|---|---|

| Extraction | 1:1.2 | 98.5 |

| Recrystallization | 1:3 (Acetone:Methanol) | 99.2 |

Acidic Hydrolysis with HBr

The final step employs 48% aqueous HBr under reflux to cleave the methyl ether and form the hydrobromide salt. Patent CN102503840B reports a 20% reduction in reaction time (from 12 to 9.5 hours) by optimizing HBr concentration and temperature.

Conditions:

Enantioselective Synthesis via Phase-Transfer Catalysis

To circumvent the low efficiency of kinetic resolution, a chiral synthesis route was developed using enantioselective phase-transfer alkylation.

Asymmetric Alkylation of Tetralone

The key step involves the alkylation of 4 with 1,5-dibromopentane using a cinchona alkaloid-derived phase-transfer catalyst (PTC). This method achieves 92% enantiomeric excess (ee) for the desired (−)-dezocine precursor.

Advantages:

-

Eliminates the need for resolution, increasing overall yield to 68%.

-

Reduces production costs by 30% compared to the original route.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of major preparation methods:

| Method | Key Step | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|---|

| Original (1980s) | Kinetic Resolution | 54 | 95.0 | High |

| Patent CN102503840B | HBr Hydrolysis | 82 | 99.2 | Moderate |

| Chiral Synthesis | Phase-Transfer Alkylation | 68 | 98.5 | Low |

Degradation Products and Quality Control

During synthesis, three primary degradation products are observed:

-

N-Oxide Derivative: Formed via oxidation of the amine group.

-

Demethylated Analog: Resulting from incomplete ether cleavage.

Mitigation Strategies:

Q & A

Q. Methodological Guidance

- Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000, preclinical/clinical focus).

- Search databases (PubMed, Embase) using controlled vocabulary (MeSH terms like “Analgesics, Opioid” and “Hydrobromides”) .

- Screen titles/abstracts via tools like Rayyan, followed by full-text appraisal for bias (e.g., Cochrane Risk of Bias Tool) .

- Synthesize gaps, such as limited human trials or long-term safety data, to prioritize future studies .

What considerations ensure reproducibility when replicating in vivo studies of this compound?

Q. Experimental Design Focus

- Standardize protocols : Adopt ARRIVE guidelines for animal studies, detailing anesthesia, dosing intervals, and euthanasia methods .

- Material sourcing : Use certified this compound batches with CoA (Certificate of Analysis) to minimize variability .

- Data transparency : Share raw electrophysiological or behavioral datasets in repositories like Figshare .

What statistical approaches interpret dose-response relationships in this compound research?

Q. Data Analysis Guidance

- Non-linear regression (e.g., sigmoidal Emax models) to estimate EC50 and Hill coefficients.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-dose comparisons.

- Address outliers via Grubbs’ test and report confidence intervals to enhance reliability .

What protocols ensure safe handling of this compound in laboratories?

Q. Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.